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Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-ajpyridine

Cat. No.: B571917

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of 6-Bromopyrazolo[1,5-a]pyridine. This heterocyclic compound is a
valuable building block in medicinal chemistry, particularly in the development of kinase
inhibitors.

Core Chemical Properties

6-Bromopyrazolo[1,5-a]pyridine is a solid, bicyclic heterocyclic compound. Its structure,
featuring a fused pyrazole and pyridine ring, makes it a privileged scaffold in drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of 6-Bromopyrazolo[1,5-
a]pyridine. Specific experimental data for properties like melting and boiling points are not
consistently reported in publicly available literature; therefore, these are noted as not available.
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Property Value Source(s)
Molecular Formula C7HsBrN2 [1112]
Molecular Weight 197.03 g/mol [3]
Physical Form Solid [11[2]

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine

[2]

InChl Key

MJIGAKVFFADUFMG-
UHFFFAOYSA-N

[1]

Canonical SMILES

BrC1=CN2N=CC=C2C=C1

[2]

96% - 98% (Commercially

Purlty available) s
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Sealed in a dry place at room
Storage temperature or -20°C for long- [3]

term storage.

Safety and Handling

6-Bromopyrazolo[1,5-a]pyridine is classified as harmful and an irritant. Standard laboratory
safety protocols should be followed when handling this compound.
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Hazard Category GHS Statements

Signal Word Warning

H302: Harmful if swallowedH315: Causes skin
Hazard Statements irritationH319: Causes serious eye

irritationH335: May cause respiratory irritation

P261: Avoid breathing
dust/fume/gas/mist/vapors/sprayP280: Wear
protective gloves/protective clothing/eye
protection/face protectionP301+P310: IF
Precautionary Statements SWALLOWED: Immediately call a POISON
CENTER/doctorP305+P351+P338: IF IN EYES:
Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Reactivity and Role in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of protein kinase
inhibitors.[4] The bromine atom at the 6-position of the ring system serves as a versatile
synthetic handle, allowing for a variety of cross-coupling reactions (e.g., Suzuki, Stille) to
introduce diverse substituents and explore the structure-activity relationship (SAR).[5]

This compound is most notably recognized as a key intermediate in the synthesis of potent and
selective inhibitors of the p110a isoform of phosphoinositide 3-kinase (P13K).[3][6] The
PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and
its dysregulation is implicated in many cancers.[7][8] The ability to selectively inhibit PI3Ka
makes derivatives of 6-Bromopyrazolo[1,5-a]pyridine highly valuable for oncological
research.[8]
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Drug Discovery & Development Workflow
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Caption: Role of 6-Bromopyrazolo[1,5-a]pyridine in drug discovery.
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The PI3K pathway itself involves the phosphorylation of PIP2 to PIP3, which subsequently
activates downstream effectors like Akt. Inhibitors derived from 6-Bromopyrazolo[1,5-
a]pyridine block this initial phosphorylation step.

Growth Factor Receptor Inhibitor derived from
(e.g., EGFR) 6-Bromopyrazolo[1,5-a]pyridine

Activates

Akt/PKB

Downstream Signaling
(Cell Growth, Proliferation, Survival)

Click to download full resolution via product page
Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed experimental procedures for the synthesis of 6-Bromopyrazolo[1,5-a]pyridine are
not extensively reported. However, protocols for the synthesis of the core ring system and its
important derivatives are available.

General Synthesis of the Pyrazolo[1,5-a]pyridine Core
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A common method for constructing the pyrazolo[1,5-a]pyridine scaffold is through a [3+2]
cycloaddition reaction. The following is a general protocol based on the TEMPO-mediated
annulation-aromatization of N-aminopyridines.[9]

Reaction:

e N-amino-5-bromopyridinium salt + Acrylonitrile — 6-Bromopyrazolo[1,5-a]Jpyridine
derivative

Methodology:

o Preparation of N-aminopyridinium salt: The corresponding 3-bromopyridine is reacted with
an aminating agent (e.g., hydroxylamine-O-sulfonic acid) to form the N-aminopyridinium
precursor.

» Cycloaddition Reaction: The N-aminopyridinium salt (1.0 equiv.) is suspended in a suitable
solvent such as toluene.

e An alkene or alkyne (e.g., acrylonitrile, 1.5-2.0 equiv.) and a radical initiator like TEMPO (1.2
equiv.) are added to the suspension.

e The mixture is cooled to 0°C, and a base such as N,N-Diisopropylethylamine (DIPEA, 2.0
equiv.) is added dropwise.

e The reaction is allowed to warm to room temperature and stirred until completion, monitored
by Thin Layer Chromatography (TLC).

o Work-up and Purification: The solvent is removed under reduced pressure. The resulting
residue is purified by flash column chromatography (FCC) on silica gel, typically using a
gradient of ethyl acetate in petroleum ether or hexanes to yield the final product.

Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-
carboxylic acid

This derivative is a crucial intermediate for further functionalization. The following multi-step
synthesis is adapted from patent literature.[10]
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Caption: Synthesis workflow for the carboxylic acid derivative.

Methodology:

o De-Boc Reaction: Tert-butyl (methanesulfonyl)oxycarbamate is treated with an acid, such as
trifluoroacetic acid, to remove the Boc protecting group, yielding the reactive amine

precursor.
¢ Cyclization Reaction (Ring Formation):

o The deprotected intermediate is reacted with 3-bromopyridine in a solvent like
tetrahydrofuran (THF) to generate 1-amino-3-bromopyridine sulfonate.

o This salt is then mixed with ethyl propiolate in the presence of an organic base to induce
cyclization, forming Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

o Saponification (Ester Hydrolysis):
o The ethyl ester product is dissolved in ethanol.

o An aqueous solution of sodium hydroxide (e.g., 1M NaOH) is added slowly at a controlled
temperature (0-25°C) under a nitrogen atmosphere.

o The reaction mixture is stirred until the hydrolysis is complete (monitored by TLC).
 Acidification and Isolation:
o The reaction mixture is concentrated under reduced pressure to remove the ethanol.

o The remaining aqueous solution is acidified with an acid like hydrochloric acid (HCI) to a
low pH.
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o The precipitated product, 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, is collected
by filtration, washed with water, and dried.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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